Specific Scientific Field: This application falls under the field of Renewable Energy, specifically in the development of Perovskite Solar Cells .
Summary of the Application: The compound is used in the passivation of surface defects in perovskite solar cells. This helps suppress recombination through strong coordination and hydrogen bonding .
Methods of Application: The compound is used along with diammonium molecules to repel minority carriers and reduce contact-induced interface recombination. This approach led to a fivefold longer carrier lifetime and one-third the photoluminescence quantum yield loss .
Results or Outcomes: The application of this compound enabled a certified quasi-steady-state power conversion efficiency of 25.1% for inverted perovskite solar cells with stable operation at 65°C for >2000 hours in ambient air .
Specific Scientific Field: This application is in the field of Synthetic Chemistry .
Summary of the Application: The compound is used as a building block in synthetic chemistry .
Specific Scientific Field: This application is in the field of Medicinal Chemistry .
Summary of the Application: The compound is used as a reactant for the synthesis of Aurora and epidermal growth factor receptor kinase inhibitors .
Specific Scientific Field: This application is in the field of Antiviral Research .
Summary of the Application: The compound is used as a reactant for the synthesis of spiro-piperidine inhibitors against influenza A virus .
Specific Scientific Field: This application is in the field of Pharmacology .
Summary of the Application: The compound is used as a reactant for the synthesis of galegine analogues for aided weight loss in mice .
Specific Scientific Field: This application is in the field of Organic Chemistry .
Summary of the Application: The compound is used as a reactant for the synthesis of guanidinyl pyrrolidines as bifunctional catalysts for enantioselective conjugate additions to cyclic enones .
2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide is a chemical compound with the molecular formula and a molecular weight of approximately 244.1 g/mol. This compound is characterized by its five-membered imidazole ring, which contains two nitrogen atoms and a methylthio group attached at the second carbon position. The hydroiodide component serves as a counterion, balancing the charge of the imidazole structure . It is classified as an irritant and is typically stored under conditions specified by the supplier .
where represents an organic group and is a leaving group.
Research indicates that 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide exhibits significant biological activity. It has been utilized in the synthesis of compounds that inhibit aurora kinases and epidermal growth factor receptors, both of which are involved in cell division and proliferation processes relevant to cancer. Additionally, it has been studied for its potential antiviral properties, particularly as a reactant for synthesizing spiro-piperidine inhibitors against influenza A virus.
The synthesis of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide can be achieved through various methods:
The compound has diverse applications across several fields:
Interaction studies involving 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide have focused on its biochemical pathways. These studies suggest that it may interact with specific kinases, leading to the formation of novel compounds that could inhibit cellular processes associated with tumor growth or viral replication.
Several compounds share structural similarities with 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Methyl-2-(methylthio)-4,5-dihydro-1H-imidazole | Contains an additional methyl group at position 1 | |
2-Methyl-4,5-dihydro-1H-imidazole | Lacks sulfur substituent | |
1-Methylimidazole | No dihydro or methylthio groups | |
Thiazole derivatives | Various | Contains sulfur but differs in ring structure |
The uniqueness of 2-(methylthio)-4,5-dihydro-1H-imidazole hydroiodide lies in its specific combination of the imidazole ring with a methylthio group and hydroiodide counterion, which enhances its reactivity and potential biological applications compared to other similar compounds .
Irritant